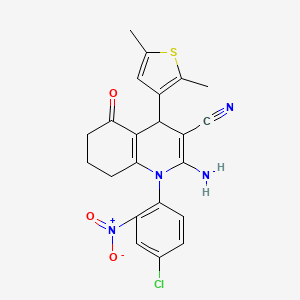
2-Amino-1-(4-chloro-2-nitrophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-cloro-2-nitrofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1-(4-cloro-2-nitrofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo hexahidroquinolina: Esto se puede lograr a través de una reacción de Hantzsch, donde un aldehído, un β-cetoéster y un acetato de amonio se hacen reaccionar juntos en condiciones de reflujo.
Introducción del grupo 4-cloro-2-nitrofenil: Este paso implica una reacción de sustitución nucleofílica aromática donde el núcleo hexahidroquinolina reacciona con 4-cloro-2-nitrobenceno en condiciones básicas.
Unión del grupo 2,5-dimetiltiofen-3-il: Esto se puede hacer a través de una reacción de acilación de Friedel-Crafts, donde el derivado de hexahidroquinolina reacciona con 2,5-dimetiltiofeno en presencia de un catalizador de ácido de Lewis.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino y tiofeno, lo que lleva a la formación de varios derivados oxidados.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂)
Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C), borohidruro de sodio (NaBH₄)
Sustitución: Hidruro de sodio (NaH), carbonato de potasio (K₂CO₃)
Productos principales
Oxidación: Derivados oxidados con grupos hidroxilo o carbonilo
Reducción: Derivados de amino
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
2-Amino-1-(4-cloro-2-nitrofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como farmacóforo en el desarrollo de nuevos medicamentos, particularmente por sus propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Estudios biológicos: El compuesto se utiliza en estudios para comprender su interacción con varios objetivos biológicos, como enzimas y receptores.
Ciencia de los materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(4-cloro-2-nitrofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad antiinflamatoria puede implicar la inhibición de las enzimas ciclooxigenasas, mientras que su actividad antimicrobiana podría deberse a la interrupción de las membranas celulares bacterianas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-1-(4-clorofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(4-nitrofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(4-cloro-2-nitrofenil)-4-(2-metiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Singularidad
La singularidad de 2-Amino-1-(4-cloro-2-nitrofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo reside en su combinación de grupos funcionales, que confieren reactividad química y actividad biológica específicas. La presencia de los grupos nitro, cloro y tiofeno, junto con el núcleo hexahidroquinolina, lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
476483-82-6 |
|---|---|
Fórmula molecular |
C22H19ClN4O3S |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
2-amino-1-(4-chloro-2-nitrophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN4O3S/c1-11-8-14(12(2)31-11)20-15(10-24)22(25)26(17-4-3-5-19(28)21(17)20)16-7-6-13(23)9-18(16)27(29)30/h6-9,20H,3-5,25H2,1-2H3 |
Clave InChI |
NCUWCGGRVODXAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-])N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11637189.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11637213.png)
![(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11637214.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B11637238.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637241.png)
![methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11637249.png)
